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molecular formula C10H12S2 B3064976 Benzenecarbodithioic acid, propyl ester CAS No. 27249-63-4

Benzenecarbodithioic acid, propyl ester

Cat. No. B3064976
M. Wt: 196.3 g/mol
InChI Key: IRIVASWWWGVFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458968B2

Procedure details

A mixture of benzoic acid (1.22 g), 1-propanethiol (0.76 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 10 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, propyl dithiobenzoate (1.21 g, 62%). It was further characterized by 1H and 13C-NMR.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([SH:13])[CH2:11][CH3:12].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:15]>C1(C)C=CC=CC=1>[C:1]([S:13][CH2:10][CH2:11][CH3:12])(=[S:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0.76 g
Type
reactant
Smiles
C(CC)S
Name
Quantity
4.44 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography
WASH
Type
WASH
Details
eluting with benzene
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=S)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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